10-Hydroxyoleoside 11-methyl ester

Description

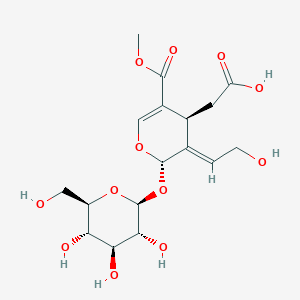

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXBBPZLNJMTDC-KPZJISDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 10-Hydroxyoleoside 11-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid glycoside. While a dedicated publication detailing the complete experimental elucidation of this specific molecule is not publicly available, this document synthesizes information from related compounds and predicted spectral data to present a thorough and technically sound workflow.

Introduction to this compound

This compound is a natural product belonging to the class of secoiridoid glycosides.[1] These compounds are monoterpenoids characterized by a cleaved cyclopenta-[c]-pyran skeleton, often glycosidically linked to a sugar moiety, typically glucose. Secoiridoids are prevalent in the Oleaceae family, including the genus Jasminum, from which Jasminum multiflorum is a known source of various secoiridoid derivatives.[2][3] The molecular formula of this compound is C17H24O12, with a molecular weight of 420.37 g/mol .[4] Its structure contains a hydroxylated oleoside (B1148882) aglycone and a methyl ester group, presenting a complex stereochemical arrangement that requires a suite of modern analytical techniques for unambiguous determination.

Experimental Protocols

The elucidation of the structure of a natural product like this compound follows a multi-step process, from isolation and purification to spectroscopic analysis.

2.1. Isolation and Purification

The following is a generalized protocol for the isolation of secoiridoid glycosides from a plant source such as the leaves or flowers of Jasminum multiflorum.

-

Extraction:

-

Air-dried and powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to remove lipids and less polar constituents. The secoiridoid glycosides are expected to remain in the aqueous layer.

-

-

Chromatographic Purification:

-

The aqueous fraction is subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20), eluting with a stepwise gradient of water and methanol. The fraction eluted with a high percentage of methanol is typically enriched with glycosides.

-

This enriched fraction is then further purified by repeated column chromatography on silica (B1680970) gel, eluting with a solvent system such as chloroform-methanol-water in a gradient fashion.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure compound.

-

2.2. Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the elemental composition.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like glycosides. Analysis is performed in both positive and negative ion modes.

-

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is required for the complete structural assignment.

-

Solvent: Deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6) are common solvents for polar glycosides.

-

Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide information on the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

-

-

-

Data Presentation and Interpretation

3.1. Mass Spectrometry Data

For a molecule with the formula C17H24O12, the expected high-resolution mass spectrometry data would be:

| Ion | Calculated m/z | Observed m/z | Inferred Formula |

| [M+Na]⁺ | 443.1160 | Illustrative | C17H24O12Na |

| [M-H]⁻ | 419.1246 | Illustrative | C17H23O11 |

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.

3.2. NMR Spectroscopic Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational predictions and comparison with structurally similar secoiridoid glycosides.

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) (Multiplicity, J in Hz) |

| Aglycone Moiety | ||

| 1 | 94.2 | 5.85 (d, J=2.0) |

| 3 | 152.1 | 7.50 (s) |

| 4 | 110.5 | |

| 5 | 30.8 | 2.90 (m) |

| 6 | 42.1 | 2.10 (m), 1.95 (m) |

| 7 | 128.9 | 5.25 (q, J=7.0) |

| 8 | 135.4 | |

| 9 | 45.8 | 2.50 (m) |

| 10 | 70.1 | 4.15 (d, J=6.0) |

| 11-CO | 168.2 | |

| 11-OCH₃ | 51.8 | 3.70 (s) |

| 12-CH₃ | 13.5 | 1.65 (d, J=7.0) |

| Glucose Moiety | ||

| 1' | 99.8 | 4.80 (d, J=8.0) |

| 2' | 74.5 | 3.25 (dd, J=8.0, 9.0) |

| 3' | 77.9 | 3.40 (t, J=9.0) |

| 4' | 71.2 | 3.30 (t, J=9.0) |

| 5' | 78.1 | 3.35 (m) |

| 6' | 62.5 | 3.85 (dd, J=12.0, 2.0), 3.70 (dd, J=12.0, 5.5) |

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CD3OD.

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the structure elucidation process and the key NMR correlations used to assemble the final structure.

Figure 1: General workflow for the structure elucidation of a natural product.

References

The Distribution of 10-Hydroxyoleoside 11-Methyl Ester Within the Oleaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oleaceae family, a diverse group of flowering plants, is a rich source of secoiridoids, a class of monoterpenoids known for their wide range of biological activities. Among these, 10-Hydroxyoleoside 11-methyl ester, a key precursor in the biosynthesis of more complex secoiridoids like oleuropein (B1677263), is of growing interest. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its derivatives in the Oleaceae family, detailing its presence, analytical methodologies for its quantification, and insights into its potential biological significance.

Natural Occurrence in the Oleaceae Family

This compound, also known as oleoside (B1148882) 11-methyl ester, has been identified in several genera within the Oleaceae family. Its presence is often linked to the biosynthetic pathway of oleuropein, a major secoiridoid. The concentration of this compound can vary significantly between species, plant part, and even environmental conditions.

Quantitative Data Summary

The following tables summarize the known occurrences of this compound and its close derivatives in various species of the Oleaceae family. It is important to note that quantitative data for this specific compound is not extensively available across all genera, and much of the research has focused on its more abundant downstream products.

| Genus | Species | Plant Part | Compound | Concentration | Reference |

| Olea | Olea europaea | Leaves | Oleoside-11-methyl ester | Present, semi-quantitative data suggests variation based on environmental stress | [1] |

| Fraxinus | Fraxinus excelsior, Fraxinus americana | Heartwood | Isomers of oleoside 11-methyl ester | Identified, not quantified | [2] |

| Fraxinus spp. | Not specified | 10-Hydroxyoleoside, Oleoside-11-methylester | Listed as present | [3] | |

| Syringa | Syringa vulgaris | Bark | 10-Hydroxy oleuropein | 8943.89 μg/g | [4][5] |

| Jasminum | Jasminum abyssinicum | Root bark | Oleoside 11‐methyl ester | Reported as present | [6] |

| Phillyrea | Phillyrea latifolia | Leaves | Oleuropeoside (a related secoiridoid glycoside) | Rich source | Not quantified in the study |

Table 1: Documented Occurrence of this compound and Related Secoiridoids in Oleaceae.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are detailed methodologies adapted from literature for the extraction and analysis of this and related secoiridoid glycosides.

Extraction of Secoiridoids from Olive Leaves

This protocol is adapted from a method for extracting secoiridoids from olive leaves, which would be applicable for the extraction of this compound[7].

-

Sample Preparation: Wash fresh olive leaves thoroughly with distilled water to remove any surface contaminants and then dry them in an oven at 80°C for two hours.

-

Extraction: Immerse 1 gram of the dried leaves into 40 mL of LC-MS grade water heated to 80°C. Maintain this temperature for 4 hours to facilitate the extraction of secoiridoids.

-

Clarification: After extraction, remove the residual leaf material. Centrifuge the supernatant at 4500 x g for 5 minutes to remove any suspended particles.

-

Storage: Store the clarified extract at 4°C until analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination of Secoiridoid Glycosides

This method is based on a validated HPLC protocol for the quantification of secoiridoid glucosides in Ligustrum vulgare and can be adapted for this compound[8].

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution system using ethanol (B145695) and water.

-

Detection: UV detection at 235 nm.

-

Quantification: Create a calibration curve using an isolated and purified standard of this compound. The concentration in the samples can then be determined by comparing their peak areas to the calibration curve.

Isolation and Purification of Secoiridoids

For obtaining a pure standard of this compound, a combination of extraction and chromatographic techniques can be employed, as described for oleuropein[9][10].

-

Initial Extraction: Perform a solvent extraction of the plant material (e.g., olive leaves) using ethanol, acetonitrile, or water. Optimize extraction time and temperature to maximize the yield of phenolic compounds.

-

Liquid-Liquid Extraction: Purify the crude extract using liquid-liquid extraction to partition the target compound into a specific solvent phase, thereby removing many impurities.

-

Column Chromatography: Further purify the enriched fraction using column chromatography, such as with a macroporous resin or boric acid affinity resin, to isolate the desired secoiridoid glycoside.

-

Purity Analysis: Assess the purity of the isolated compound using HPLC and confirm its identity using NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific research on the biological activities and signaling pathways of this compound is limited, its close structural relationship to well-studied secoiridoids like oleuropein allows for informed postulation. Secoiridoids from the Oleaceae family are known to possess a range of beneficial properties, including anti-inflammatory, neuroprotective, and antioxidant effects[11][12][13][14].

It is plausible that this compound contributes to these activities, either directly or as a metabolic precursor to other bioactive compounds. For instance, some studies suggest that oleoside 11-methyl ester may have antimicrobial properties[15].

The anti-inflammatory effects of secoiridoids are often mediated through the modulation of key signaling pathways. For example, ligstroside aglycon has been shown to regulate MAPKs, JAK/STAT, NF-κB, and Nrf2/HO-1 signaling pathways[16]. It is conceivable that this compound could exert its effects through similar mechanisms. The neuroprotective effects of oleuropein are attributed to its ability to reduce oxidative stress, inhibit neuroinflammation, and modulate apoptosis and autophagy pathways[11][12][17][18]. As a precursor, this compound may play a role in initiating these protective cascades.

Visualizations

Experimental Workflow for Secoiridoid Analysis

Caption: Workflow for extraction, analysis, and purification of this compound.

Postulated Biosynthetic Relationship and Potential Biological Effects

Caption: Biosynthetic link and potential biological activities of this compound.

References

- 1. NP-MRD: Showing NP-Card for Oleoside 11-methyl ester (NP0049874) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and purification of oleuropein from olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of oleuropein: Recent developments and contemporary research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. Neuroprotective effects of oleuropein: Recent developments and contemporary research. | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

A Technical Guide to 10-Hydroxyoleoside 11-methyl ester: Properties, Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 10-Hydroxyoleoside 11-methyl ester, a naturally occurring secoiridoid glycoside. It includes a summary of its characteristics, generalized experimental protocols for its isolation and analysis, and a look into the biological activities associated with its chemical class.

Core Chemical and Physical Properties

This compound is a member of the secoiridoid class of monoterpenoids, characterized by a cleaved cyclopenta[c]pyran ring system.[1] It has been primarily isolated from plants of the Jasminum genus, particularly Jasminum multiflorum (also known as winter jasmine).[2][3][4] The quantitative data for this compound are summarized below.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₁₂ | [5] |

| Molecular Weight | 420.37 g/mol | [5] |

| CAS Number | 131836-11-8 | [5] |

| Chemical Class | Secoiridoid Glycoside | [1][2] |

| Appearance | Solid (typical for isolated natural products) | General Knowledge |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | General Knowledge |

| Purity (Commercial) | >98% |[5] |

Table 2: Spectroscopic Data Summary

| Technique | Details | Source(s) |

|---|---|---|

| ¹H-NMR | Structural elucidation confirmed by ¹H-NMR spectroscopy. Specific chemical shift data is available in the primary literature. | [1][2] |

| ¹³C-NMR | Structural elucidation confirmed by ¹³C-NMR spectroscopy. Specific chemical shift data is available in the primary literature. | [6] |

| Mass Spectrometry | Used for molecular weight determination and structural analysis. |[7] |

Experimental Protocols

While the definitive, detailed protocol is contained within the original isolation literature, a generalized workflow for the isolation and characterization of secoiridoid glycosides like this compound from plant sources such as Jasminum multiflorum leaves is presented below.[4][6]

Extraction and Isolation

-

Plant Material Preparation : Dried and powdered leaves of Jasminum multiflorum (e.g., 25 g) are used as the starting material.[4]

-

Soxhlet Extraction : The powdered material is subjected to extraction using a Soxhlet apparatus with a solvent of appropriate polarity, such as methanol (B129727) or ethanol, for an extended period (e.g., 48 hours).[4]

-

Solvent Evaporation : The resulting crude extract is concentrated by evaporating the solvent under reduced pressure.

-

Fractionation : The concentrated extract is then subjected to fractionation. For polar glycosides, this may involve partitioning between water and an immiscible organic solvent to remove non-polar compounds. The aqueous fraction, containing the glycosides, is retained.[2]

-

Column Chromatography : The water-soluble fraction is purified using column chromatography. A common stationary phase is silica (B1680970) gel. Elution is performed with a gradient of solvents, typically increasing in polarity (e.g., a Chloroform:Ethyl Acetate gradient), to separate the different compounds.[3]

-

Thin-Layer Chromatography (TLC) : Fractions collected from the column are analyzed by TLC to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Final Purification : Further purification, if necessary, can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Characterization

-

Mass Spectrometry (MS) : The molecular weight of the isolated compound is determined using mass spectrometry to confirm the molecular formula (C₁₇H₂₄O₁₂).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The precise structure is elucidated using ¹H-NMR and ¹³C-NMR spectroscopy.[6] These techniques provide information about the connectivity of atoms and the stereochemistry of the molecule. The structures of secoiridoid glycosides from Jasminum multiflorum were originally established through these spectroscopic analyses.[2]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, related secoiridoids from Jasminum multiflorum have been reported to possess noteworthy biological activities, including coronary dilating and cardiotropic effects.[2] This suggests a potential interaction with cardiovascular systems.

Many natural glycosides with cardiotropic activity are known as cardiac glycosides. These compounds typically act by inhibiting the Na⁺/K⁺-ATPase pump in cardiac muscle cells (cardiomyocytes). This mechanism provides a valuable, albeit general, framework for understanding the potential biological action of such compounds.

Conceptual Signaling Pathway: Cardiac Glycoside Action

-

Inhibition of Na⁺/K⁺-ATPase : A cardiac glycoside binds to the Na⁺/K⁺ pump on the cardiomyocyte membrane, inhibiting its function.

-

Increased Intracellular Na⁺ : Inhibition of the pump leads to an accumulation of sodium ions (Na⁺) inside the cell.

-

Altered Na⁺/Ca²⁺ Exchange : The increased intracellular Na⁺ concentration reduces the efficiency of the Na⁺/Ca²⁺ exchanger to pump calcium ions (Ca²⁺) out of the cell.

-

Increased Intracellular Ca²⁺ : This results in a higher concentration of Ca²⁺ within the cardiomyocyte.

-

Enhanced Contractility : The elevated intracellular Ca²⁺ increases the amount of calcium available to the contractile proteins (actin and myosin), leading to a stronger force of contraction (positive inotropic effect).

References

Unveiling the Connection: A Technical Guide to 10-Hydroxyoleoside 11-methyl ester and its Link to Oleuropein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of plant-derived secondary metabolites offers a vast reservoir of bioactive compounds with significant therapeutic potential. Within the Oleaceae family, which includes the olive tree (Olea europaea), a class of compounds known as secoiridoids has garnered considerable attention for their diverse pharmacological activities. Oleuropein (B1677263), the most abundant secoiridoid in olives, is well-studied for its antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide delves into the lesser-known but structurally related compound, 10-Hydroxyoleoside 11-methyl ester, exploring its chemical nature, biosynthetic relationship to oleuropein, and putative biological significance. Drawing upon phytochemical investigations of Jasminum and Fraxinus species, also members of the Oleaceae family, this document aims to provide a comprehensive overview for researchers engaged in natural product chemistry and drug discovery.

Chemical Structures and Biosynthetic Relationship

This compound and oleuropein share a common secoiridoid backbone, highlighting a close biosynthetic connection. Oleuropein is a glycoside of elenolic acid, esterified with hydroxytyrosol. Its biosynthesis involves the precursor oleoside (B1148882) 11-methyl ester.

Based on its nomenclature and discovery in related plant species, this compound is understood to be a hydroxylated derivative of oleoside 11-methyl ester. This suggests that a hydroxylation step, likely enzyme-catalyzed, occurs on the oleoside 11-methyl ester core, leading to the formation of this compound. This compound can be considered an intermediate or a branch-point product within the broader secoiridoid biosynthetic pathway that ultimately yields oleuropein in olive trees.

Caption: Inferred biosynthetic pathway illustrating the relationship between oleuropein and this compound.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of isolated this compound is limited in publicly available literature. However, studies on extracts from Fraxinus excelsior (European ash), which contains a variety of secoiridoids including oleoside-type compounds, provide insights into the potential bioactivities. It is crucial to note that these activities are attributed to the entire extract and not solely to this compound.

| Plant Source | Extract Type | Biological Activity Assessed | Key Findings |

| Fraxinus excelsior | Seed Extract | Hypoglycemic effect | Believed to be one of the active constituents contributing to this effect. |

| Fraxinus excelsior | Seed Extract | Antihypertensive effect | Contributes to the overall activity of the extract. |

| Jasminum polyanthum | Flower and Leaf Extracts | General antimicrobial, antioxidant, anti-inflammatory | Present as a constituent in extracts showing these activities. |

Experimental Protocols

General Protocol for the Isolation of Secoiridoids from Oleaceae Species

The following is a generalized protocol based on methodologies reported for the isolation of secoiridoids from Jasminum and Fraxinus species. This can serve as a foundational method for the targeted isolation of this compound.

1. Plant Material Collection and Preparation:

-

Fresh leaves or other relevant plant parts are collected and authenticated.

-

The material is shade-dried at room temperature to a constant weight.

-

The dried material is coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature with continuous agitation for 24-48 hours.

-

The extraction process is repeated multiple times (typically 3x) to ensure exhaustive extraction.

-

The extracts are combined and filtered.

-

The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Each fraction is concentrated under reduced pressure. The secoiridoids, being polar glycosides, are expected to be concentrated in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or by spraying with a suitable reagent (e.g., ceric sulfate).

-

Fractions with similar TLC profiles are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated compound is elucidated using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and Mass Spectrometry (MS).

Caption: Generalized experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While direct evidence for the modulation of signaling pathways by this compound is not yet available, we can infer potential targets based on the well-documented activities of its close structural relative, oleuropein. Oleuropein is known to influence several key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation. It is plausible that this compound shares some of these mechanisms of action.

1. NF-κB Signaling Pathway: Oleuropein is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the activation of NF-κB, oleuropein can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Given the structural similarity, this compound may also exert anti-inflammatory effects through this pathway.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

2. Nrf2/ARE Signaling Pathway: Oleuropein is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The hydroxyl group on this compound could potentially enhance its antioxidant capacity and its ability to modulate this pathway.

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the secoiridoid family. Its structural similarity to oleoside 11-methyl ester firmly places it within the biosynthetic sphere of oleuropein, suggesting it may share some of the beneficial pharmacological properties of its more famous relative. While direct evidence for its bioactivity and mechanisms of action is still emerging, the information gathered from related species provides a strong rationale for further investigation.

Future research should focus on the following areas:

-

Isolation and Purification: Development of optimized protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

Quantitative Bioactivity Studies: In vitro and in vivo studies to determine the specific pharmacological activities of the pure compound, including its antioxidant, anti-inflammatory, and cytotoxic effects, with determination of IC50 and EC50 values.

-

Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

-

Biosynthetic Pathway Elucidation: Further investigation into the specific enzymes responsible for the hydroxylation of oleoside 11-methyl ester to fully map its position in the secoiridoid biosynthetic network.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and further enrich our understanding of the vast chemical diversity and pharmacological utility of the Oleaceae family.

Secoiridoid Glycosides from Olive Leaves: A Technical Guide to Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of secoiridoid glycosides found in olive leaves (Olea europaea L.), with a focus on their characterization and analysis. Secoiridoids, a class of monoterpenoids, are the most abundant phenolic compounds in olive leaves and are recognized for their significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. This document details the major secoiridoids, their quantification, and the experimental protocols for their extraction, isolation, and characterization, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Secoiridoid Glycosides in Olive Leaves

The primary secoiridoid glycosides present in olive leaves include oleuropein (B1677263), ligstroside, and their derivatives. Oleuropein is typically the most abundant of these compounds.[1][2] These molecules are characterized by a glucosidic elenolic acid backbone esterified with hydroxytyrosol (B1673988) (in the case of oleuropein) or tyrosol (in the case of ligstroside).[3][4] The chemical structures of these and other related secoiridoids are well-documented.[3][5]

Quantitative Analysis of Secoiridoids

The concentration of secoiridoid glycosides in olive leaves can vary significantly depending on the olive cultivar, geographical origin, harvest time, and the extraction method employed.[6][7] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of these compounds.[6][8][9]

Table 1: Oleuropein Content in Olive Leaves from Various Cultivars and Extraction Conditions

| Cultivar | Extraction Solvent | Extraction Method | Oleuropein Content (mg/g dry weight) | Reference |

| Not Specified | 80% Ethanol (B145695) | Maceration | 13.0 | [10] |

| Not Specified | 20% Acetonitrile (B52724) | Maceration | 10.0 | [10] |

| Not Specified | 80% Methanol (B129727) | Maceration | 5.31 | [10] |

| Not Specified | 50% Ethanol | Maceration | 2.57 | [10] |

| 'Arbequina' | Water | Microwave-assisted | Not specified, but solubility determined as 9.5 g/L | [11] |

| 'Picual' | Not Specified | Not Specified | 18.01 | [12] |

| 'Arbequina' | Not Specified | Not Specified | 17.08 | [12] |

| 'Chemlali' | Not Specified | Not Specified | High Concentrations | [6] |

| 'Meski' | Not Specified | Not Specified | High Concentrations | [6] |

| 'Bid el Haman' | Not Specified | Not Specified | High Concentrations | [6] |

Table 2: Content of Various Phenolic Compounds in Olive Leaf Extracts (mg/g of extract)

| Compound | Concentration Range (mg/g of extract) | Reference |

| Oleuropein | 80.5 - 82.9 | [1] |

| Total Phenolic Components (as GAE) | 10.5 - 12.8 | [1] |

Experimental Protocols

Extraction of Secoiridoid Glycosides from Olive Leaves

This protocol describes a general procedure for the extraction of secoiridoids from dried olive leaf powder.

Materials:

-

Dried and powdered olive leaves

-

Extraction solvent (e.g., 80% ethanol in water, 70% methanol in water)[8][10]

-

Ultrasonic bath[6]

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered olive leaves and place them in a flask.

-

Add 100 mL of the chosen extraction solvent.

-

Macerate the mixture for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 60°C).[8] Alternatively, perform ultrasonic-assisted extraction for a shorter duration (e.g., 3 x 15 minutes).[6]

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the residue for exhaustive extraction if necessary.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract can be stored at 4°C for further analysis.[10]

High-Performance Liquid Chromatography (HPLC) Analysis for Quantification

This protocol outlines a typical reversed-phase HPLC method for the quantification of oleuropein.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of an acidifier like acetic acid or orthophosphoric acid to improve peak shape.[8][9] A common mobile phase is a mixture of water and acetonitrile (80:20 v/v) containing 1% acetic acid.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 240 nm or 230 nm for oleuropein.[8][9]

-

Column Temperature: 30°C.[9]

Procedure:

-

Prepare a stock solution of oleuropein standard of known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the dried olive leaf extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Identify the oleuropein peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of oleuropein in the extract by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization

LC-MS is a powerful technique for the structural elucidation of secoiridoids.

Instrumentation and Conditions:

-

LC System: Coupled to a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole Time-of-Flight (QTOF), or Ion Trap).

-

Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode.[3][7]

-

MS Analysis: Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis to aid in structural identification.

Procedure:

-

The chromatographic separation is performed under similar conditions to HPLC analysis.

-

The eluent from the LC column is introduced into the ESI source.

-

Mass spectra are acquired for each eluting peak. The [M-H]⁻ ion is typically observed for secoiridoid glycosides.[3]

-

For MS/MS analysis, the parent ion of interest is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive method for the complete structural elucidation of isolated secoiridoids.

Procedure:

-

The purified secoiridoid glycoside is dissolved in a suitable deuterated solvent (e.g., CD3OD or DMSO-d6).[6]

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons within the molecule.

-

The obtained spectral data is compared with literature values for known compounds to confirm their identity.[6][14]

Visualizations

Biosynthetic Pathway of Secoiridoids

The following diagram illustrates the general biosynthetic pathway leading to the formation of major secoiridoids in olive plants.[4][15]

Caption: Biosynthetic pathway of major secoiridoids in olive leaves.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the extraction, isolation, and characterization of secoiridoid glycosides from olive leaves.

Caption: Workflow for secoiridoid characterization from olive leaves.

References

- 1. aidic.it [aidic.it]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparative metabolic profiling of olive leaf extracts from twelve different cultivars collected in both fruiting and flowering seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.alquds.edu [dspace.alquds.edu]

- 9. Development and validation of an eco-friendly HPLC-DAD method for the determination of oleuropein and its applicability to several matrices: olive oil, olive leaf extracts and nanostructured lipid carriers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 10-Hydroxyoleoside 11-methyl ester from Jasminum multiflorum

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxyoleoside 11-methyl ester is a secoiridoid glycoside that has been isolated from the plant Jasminum multiflorum (Burm. f.) Andr., a member of the Oleaceae family.[1][2] Secoiridoids are a class of monoterpenoids known for a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] This document provides detailed protocols for the extraction and purification of this compound from Jasminum multiflorum, targeting researchers and professionals in drug discovery and natural product chemistry.

Data Presentation:

While specific quantitative data for the extraction and purification of this compound is not extensively available in the literature, the following table summarizes typical expected outcomes based on the extraction of similar secoiridoid glycosides from Jasminum species.

| Parameter | Extraction Method | Purification Method | Expected Yield (per 100g of dry plant material) | Expected Purity |

| Crude Extract | Soxhlet Extraction (Methanol) | - | 10 - 15 g | Low |

| Partially Purified Fraction | Liquid-Liquid Partitioning | - | 2 - 4 g | Moderate |

| This compound | - | Column Chromatography (Silica Gel) followed by Preparative HPLC | 5 - 20 mg | >95% |

Experimental Protocols:

Herein are detailed methodologies for the extraction and purification of this compound from the aerial parts (leaves and stems) of Jasminum multiflorum.

Protocol 1: Extraction of Crude Secoiridoid Glycosides

Objective: To extract a crude mixture of secoiridoid glycosides, including this compound, from Jasminum multiflorum.

Materials:

-

Dried and powdered aerial parts of Jasminum multiflorum

-

Methanol (B129727) (analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered Jasminum multiflorum plant material.

-

Place the powdered material in a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 500 mL of methanol.

-

Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool down.

-

Filter the methanolic extract through Whatman No. 1 filter paper to remove any suspended particles.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

Dry the crude extract under vacuum to remove any residual solvent.

Protocol 2: Liquid-Liquid Partitioning for Partial Purification

Objective: To partition the crude methanolic extract to enrich the fraction containing polar secoiridoid glycosides.

Materials:

-

Crude methanolic extract from Protocol 1

-

Distilled water

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Separatory funnel

Procedure:

-

Dissolve the crude methanolic extract in 200 mL of distilled water.

-

Transfer the aqueous solution to a 500 mL separatory funnel.

-

Add 200 mL of n-hexane to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate and discard the upper n-hexane layer (this removes non-polar compounds like chlorophyll (B73375) and lipids).

-

Repeat the n-hexane wash two more times.

-

To the remaining aqueous layer, add 200 mL of ethyl acetate.

-

Shake the funnel vigorously for 5 minutes, venting as necessary.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the ethyl acetate extraction two more times.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the partially purified secoiridoid fraction.

Protocol 3: Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the partially purified fraction using column chromatography and preparative HPLC.

Materials:

-

Partially purified secoiridoid fraction from Protocol 2

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

Procedure:

A. Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 100% Chloroform).

-

Pack a glass column with the slurry.

-

Dissolve the partially purified fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% Chloroform and gradually increasing the percentage of Methanol.

-

Collect fractions of 10-20 mL.

-

Monitor the fractions using TLC, spotting each fraction on a TLC plate and developing it in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a prominent spot corresponding to the expected polarity of this compound.

-

Concentrate the combined fractions using a rotary evaporator.

B. Preparative HPLC:

-

Dissolve the concentrated fraction from column chromatography in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 20% Acetonitrile in Water).

-

Inject the sample onto the column.

-

Run a gradient elution program, for example, increasing the Acetonitrile concentration from 20% to 80% over 40 minutes.

-

Monitor the elution profile using a UV detector at a wavelength of 235 nm, which is one of the UV maxima for this compound.[5]

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

Mandatory Visualizations:

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Postulated anti-inflammatory and antioxidant signaling pathways of secoiridoids.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

high-performance liquid chromatography (HPLC) method for 10-Hydroxyoleoside 11-methyl ester

An Optimized HPLC-UV Method for the Quantification of 10-Hydroxyoleoside 11-Methyl Ester in Botanical Extracts

Introduction

This compound is a secoiridoid of increasing interest in phytochemical and pharmacological research. As a derivative of oleuropein, it shares structural similarities with other bioactive compounds found in olive (Olea europaea) products. Accurate and reliable quantification of this compound is essential for quality control of botanical extracts, pharmacokinetic studies, and understanding its biological activity. This application note presents a detailed high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the determination of this compound. The described protocol is optimized for sensitivity, selectivity, and reproducibility, making it suitable for routine analysis in research and drug development settings.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile (B52724), methanol, and water. Formic acid (analytical grade).

-

Standard: Purified this compound (≥98% purity).

-

Sample Filtration: 0.45 µm syringe filters (PTFE or other compatible material).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters should be used as a starting point and may require minor adjustments based on the specific instrument and column used.

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 15% B; 5-25 min: 15-40% B; 25-30 min: 40-80% B; 30-35 min: 80% B (hold); 35-36 min: 80-15% B; 36-45 min: 15% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% Formic Acid) to construct a calibration curve. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

Sample Preparation

For botanical extracts, a liquid-liquid extraction is recommended to minimize matrix effects.[1]

-

Accurately weigh 1 gram of the dried and powdered plant material or extract.

-

Add 10 mL of a methanol:water (80:20, v/v) solution and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. To avoid the formation of artifacts, the use of acetonitrile as an extraction solvent can also be considered.[2]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Performance Characteristics

The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

| Parameter | Result |

| Retention Time (min) | Approximately 18.5 |

| Linearity (R²) | > 0.999 |

| Linear Range (µg/mL) | 1 - 100 |

| LOD (µg/mL) | 0.3 |

| LOQ (µg/mL) | 1.0 |

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from sample preparation to data analysis.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC-UV. The method is demonstrated to be linear, sensitive, and suitable for the analysis of this compound in botanical extracts. The provided workflow and chromatographic conditions can be readily adopted by researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development for the accurate determination of this compound. While this method is based on established principles for related secoiridoids, further validation may be required for specific sample matrices.[2][3][4][5]

References

- 1. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HPLC analysis of oleuropein, hydroxytyrosol, and tyrosol in stems and roots of Olea europaea L. cv. Picual during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]

- 5. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of 10-Hydroxyoleoside 11-Methyl Ester using LC-MS/MS

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid derivative of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities, similar to other compounds found in olive species.[1][2] Accurate and sensitive quantification of this analyte in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The analyte is first extracted from the biological matrix using a protein precipitation and solid-phase extraction (SPE) procedure. Following separation on a C18 reversed-phase column, the analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a structurally similar internal standard (IS).

Experimental Protocols

Materials and Reagents

-

Analytes: this compound (analytical standard, >98% purity), Internal Standard (IS) - Oleuropein (or a stable isotope-labeled analog of the analyte).

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Chemicals: Ammonium acetate, Zinc Sulfate.

-

SPE Cartridges: Oasis HLB 3 cc, 60 mg.

-

Biological Matrix: Human Plasma (or other relevant matrix).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[3]

Sample Preparation

-

Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality controls, add the corresponding spiking solution of this compound.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 1% formic acid to the plasma sample. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with 500 µL of water.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Method

-

LC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: -4500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 553.2 391.1 -35 This compound (Quantifier) 553.2 163.0 -25 | Oleuropein (IS) | 539.2 | 377.1 | -30 |

-

Data Presentation

The quantitative performance of the method was validated according to regulatory guidelines. A summary of the validation data is presented in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

| This compound | 0.5 - 500 | >0.995 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | <15 | 95 - 105 | <15 | 93 - 107 |

| Low | 1.5 | <10 | 98 - 102 | <10 | 97 - 103 |

| Mid | 75 | <8 | 99 - 101 | <8 | 98 - 102 |

| High | 400 | <7 | 99 - 101 | <7 | 99 - 101 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| Low | 92 | 88 |

| High | 95 | 91 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in plasma. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic and other drug development studies. The detailed protocol provides a clear guide for implementation in a research or clinical laboratory setting.

References

- 1. Antihyperlipidemic, Antihyperglycemic, and Liver Function Protection of Olea europaea var. Meski Stone and Seed Extracts: LC-ESI-HRMS-Based Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative metabolic profiling of olive leaf extracts from twelve different cultivars collected in both fruiting and flowering seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mtc-usa.com [mtc-usa.com]

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 10-Hydroxyoleoside 11-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid glucoside, a class of natural compounds known for a variety of biological activities. The evaluation of the antioxidant potential of such molecules is a critical step in drug discovery and development, as oxidative stress is implicated in numerous pathological conditions. These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Data Presentation

As of the latest literature review, specific experimental data on the in vitro antioxidant activity of this compound is not available. The following table is provided as a template for data presentation. Researchers should replace the placeholder values with their experimental findings.

| Assay Type | Parameter | This compound | Standard (e.g., Trolox/Ascorbic Acid) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | e.g., 150.5 ± 5.2 | e.g., 25.1 ± 1.8 |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | e.g., 0.85 ± 0.05 | 1.00 |

| Ferric Reducing Power (FRAP) | FRAP Value (µM Fe(II)/µg) | e.g., 1.2 ± 0.1 | e.g., 2.5 ± 0.2 (Ascorbic Acid) |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2][3] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at 517 nm.[1][2]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[1]

-

Preparation of Test Compound and Standard:

-

Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the test compound and the positive control (e.g., Ascorbic acid or Trolox) in the same solvent.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of the diluted test compound or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Mix the contents of the wells thoroughly.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

ABTS Radical Cation Decolorization Assay

The ABTS assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.[4][5][6]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or ethanol (B145695)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[7]

-

-

Preparation of ABTS Working Solution:

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution should be prepared fresh.

-

-

Preparation of Test Compound and Standard:

-

Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

-

Prepare a series of dilutions of the Trolox standard.

-

-

Assay Protocol:

-

Add 10 µL of the diluted test compound or standard to the wells of a 96-well plate.

-

Add 190 µL of the ABTS working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation of Antioxidant Activity:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[8] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[9][10]

Materials:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[11]

-

Warm the reagent to 37°C before use.

-

-

Preparation of Test Compound and Standard:

-

Prepare a stock solution of this compound and a series of dilutions.

-

Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

-

-

Assay Protocol:

-

Add 20 µL of the diluted test compound or standard to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation of Reducing Power:

-

The FRAP value is calculated by comparing the absorbance of the sample with that of the standard (FeSO₄ or Trolox) and is expressed as µM Fe(II) equivalents or Trolox equivalents.

-

Visualizations

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: General overview of antioxidant action and related signaling.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. ultimatetreat.com.au [ultimatetreat.com.au]

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 10-Hydroxyoleoside 11-methyl ester in Cell Culture

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, while the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a key role in the anti-inflammatory and antioxidant response.[1][2][3] This document provides a comprehensive guide for researchers to evaluate the anti-inflammatory potential of 10-Hydroxyoleoside 11-methyl ester in vitro using cultured mammalian cells. The protocols detailed below are designed to be adaptable to various cell lines, such as the commonly used RAW 264.7 macrophage-like cells.[4][5]

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly assess the anti-inflammatory properties of this compound. This includes evaluating its impact on the production of inflammatory mediators and its modulatory effects on key signaling pathways.

-

Cell Viability Assay: To determine the non-toxic concentration range of the compound.

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of a key inflammatory mediator.[6]

-

Pro-inflammatory Cytokine Quantification: To assess the reduction in cytokine secretion.[7]

-

Gene Expression Analysis: To investigate the transcriptional regulation of inflammatory genes.

-

Western Blot Analysis: To examine the modulation of key inflammatory signaling proteins.[8]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental assays.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Inhibition of Nitric Oxide (NO) Production

| Treatment | NO Concentration (µM) | % Inhibition |

| Control | ||

| LPS (1 µg/mL) | 0 | |

| LPS + Compound (10 µM) | ||

| LPS + Compound (25 µM) | ||

| LPS + Compound (50 µM) |

Table 3: Effect on Pro-inflammatory Cytokine Secretion

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | |||

| LPS (1 µg/mL) | |||

| LPS + Compound (10 µM) | |||

| LPS + Compound (25 µM) | |||

| LPS + Compound (50 µM) |

Table 4: Relative Gene Expression of Inflammatory Markers

| Treatment | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | |||

| LPS + Compound (10 µM) | |||

| LPS + Compound (25 µM) | |||

| LPS + Compound (50 µM) |

Table 5: Densitometric Analysis of Key Signaling Proteins

| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | Nrf2/β-actin Ratio |

| Control | |||

| LPS (1 µg/mL) | |||

| LPS + Compound (10 µM) | |||

| LPS + Compound (25 µM) | |||

| LPS + Compound (50 µM) |

Experimental Workflow

The overall experimental process for evaluating the anti-inflammatory effects of this compound is outlined in the diagram below.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are a suitable model.[4]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for RNA/protein extraction) and allow them to adhere overnight.[4][9]

-

Treatment:

2. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6]

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.[9]

-

4. Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.[7]

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[9]

-

This typically involves incubation of the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

5. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α.

-

Procedure:

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

-

6. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways.

-

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane to prevent non-specific antibody binding.[8]

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, Nrf2, and a loading control like β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein levels relative to the loading control.

-

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[10] Its inhibition is a common mechanism for anti-inflammatory compounds.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) plays a crucial role in mediating inflammatory responses.[11][12]

Caption: Modulation of the MAPK signaling pathway.

Nrf2 Signaling Pathway

Activation of the Nrf2 pathway leads to the expression of antioxidant and anti-inflammatory genes.[2][13]

Caption: Activation of the Nrf2 antioxidant response pathway.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 signaling pathway: Pivotal roles in inflammation [pubmed.ncbi.nlm.nih.gov]